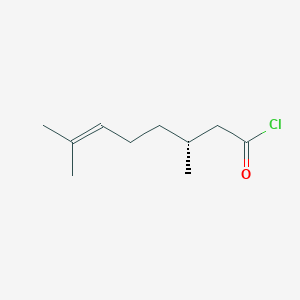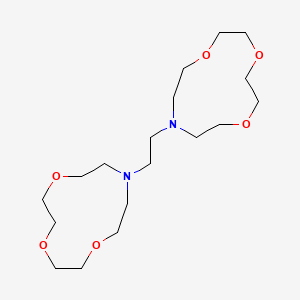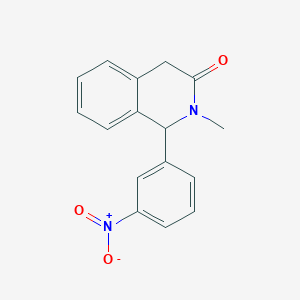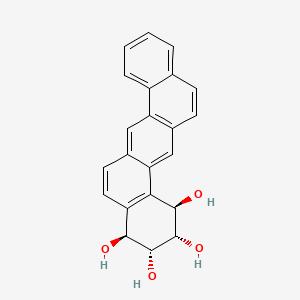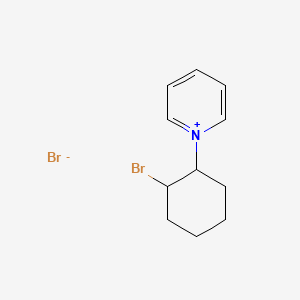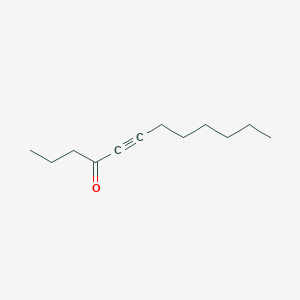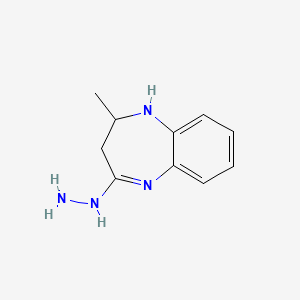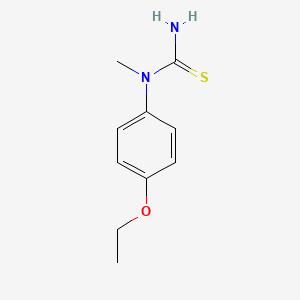![molecular formula C12H14N2O2 B14447322 1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile CAS No. 75985-10-3](/img/structure/B14447322.png)
1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile is an organic compound that features an aziridine ring, a three-membered heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile typically involves the cyclization of haloamines or amino alcohols. One common method is the intramolecular nucleophilic substitution reaction where an amine group displaces an adjacent halide to form the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides .
Industrial Production Methods
Industrial production of aziridines, including this compound, often employs the cyclization of aminoethanol derivatives. The Nippon Shokubai process uses an oxide catalyst and high temperatures for dehydration, while the Wenker synthesis involves converting aminoethanol to a sulfate ester, followed by base-induced sulfate elimination .
化学反应分析
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction reactions can open the aziridine ring to form amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
Oxidation: Oxaziridines.
Reduction: Amines.
Substitution: Substituted amines and other derivatives.
科学研究应用
1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile has several applications in scientific research:
作用机制
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological targets, such as DNA or proteins, leading to various biological effects. The aziridine ring’s strain energy makes it highly reactive, facilitating these interactions .
相似化合物的比较
Similar Compounds
Aziridine: The parent compound with a simple three-membered ring.
Mitomycin C: An aziridine-containing chemotherapeutic agent.
Porfiromycin: Another aziridine-based anticancer drug.
Uniqueness
1-[(3,4-Dimethoxyphenyl)methyl]aziridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its potential as a bioactive molecule, differentiating it from simpler aziridines .
属性
CAS 编号 |
75985-10-3 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
1-[(3,4-dimethoxyphenyl)methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C12H14N2O2/c1-15-11-4-3-9(5-12(11)16-2)7-14-8-10(14)6-13/h3-5,10H,7-8H2,1-2H3 |
InChI 键 |
UNHFDEBWKDTGOD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CN2CC2C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14447240.png)
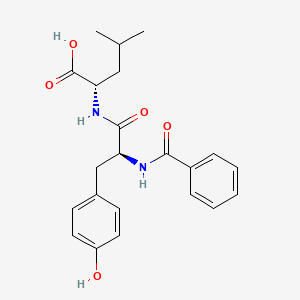
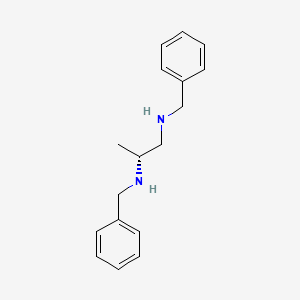
![N-[8-[(2,4-dinitrophenyl)hydrazinylidene]octylideneamino]-2,4-dinitroaniline](/img/structure/B14447258.png)

